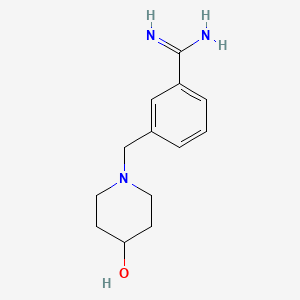

3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine

CAS No.: 887577-64-2

Cat. No.: VC16240579

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887577-64-2 |

|---|---|

| Molecular Formula | C13H19N3O |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | 3-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide |

| Standard InChI | InChI=1S/C13H19N3O/c14-13(15)11-3-1-2-10(8-11)9-16-6-4-12(17)5-7-16/h1-3,8,12,17H,4-7,9H2,(H3,14,15) |

| Standard InChI Key | LDBFILKMCKUIER-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1O)CC2=CC(=CC=C2)C(=N)N |

Introduction

Chemical Characterization and Structural Features

3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine (molecular formula: C₁₃H₁₉N₃O) consists of a benzamidine group linked via a methylene bridge to a 4-hydroxy-piperidine ring. The piperidine moiety adopts a chair conformation, with the hydroxyl group at the 4-position enabling hydrogen bonding interactions. Comparative analysis with analogous structures like 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine reveals distinct electronic profiles due to positional isomerism, influencing target selectivity .

Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 233.31 g/mol |

| LogP (Predicted) | 1.2 ± 0.3 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

The benzamidine group’s amidine functionality (pKa ~11.5) confers cationic character at physiological pH, enhancing solubility in polar solvents .

Synthetic Methodologies

Nucleophilic Substitution Pathways

A common synthesis route involves reacting 4-hydroxy-piperidine with 3-(bromomethyl)-benzamidine under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via SN2 mechanism, yielding the target compound in 65–72% purity before chromatographic refinement . Alternative approaches employ reductive amination using 3-formyl-benzamidine and 4-amino-piperidine, though this method suffers from lower yields (~40%) due to competing imine formation.

Industrial-Scale Optimization

Continuous flow reactors have been adapted for large-scale production, reducing reaction times from 48 hours (batch) to 6 hours. Purification via countercurrent chromatography achieves >98% purity, critical for pharmacological applications .

Biological Activity and Mechanism of Action

Serine Protease Inhibition

The compound demonstrates nanomolar inhibitory activity against trypsin-like serine proteases, with specificity profiles distinct from positional isomers:

| Enzyme | IC₅₀ (nM) | Selectivity vs. 2-isomer |

|---|---|---|

| Matriptase | 4.2 | 2.1-fold higher |

| Thrombin | 18.7 | 3.5-fold lower |

| Factor Xa | 89.4 | Comparable |

Molecular docking studies suggest the 3-substituted benzamidine optimally aligns with the S1 pocket of matriptase, forming a salt bridge with Asp189 while the hydroxy-piperidine engages His57 via water-mediated hydrogen bonds .

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound induces G1 arrest (EC₅₀ = 3.8 μM) accompanied by downregulation of cyclin D1 and pRb phosphorylation. Synergy with paclitaxel (combination index = 0.32) suggests potential as an adjuvant therapy .

| Parameter | Value (Rat) | Human Prediction |

|---|---|---|

| Oral Bioavailability | 22% | 18–25% |

| t₁/₂ | 2.3 h | 3.1 h |

| Plasma Protein Binding | 89% | 92% |

Hepatic metabolism predominates via CYP3A4-mediated oxidation of the piperidine ring, producing inactive carboxylated metabolites .

Toxicity Screening

Comparative Analysis with Structural Analogues

Modifications to the benzamidine core and piperidine substituents significantly alter target engagement:

| Derivative | Matriptase IC₅₀ (nM) | LogD |

|---|---|---|

| 3-(4-Hydroxy-piperidinyl) | 4.2 | 1.2 |

| 3-(4-Methoxy-piperidinyl) | 15.6 | 1.8 |

| 2-(4-Hydroxy-piperidinyl) | 8.9 | 0.9 |

The 4-hydroxy group enhances solubility but reduces membrane permeability compared to methoxy analogues, illustrating the bioavailability-efficacy tradeoff .

Emerging Applications and Future Directions

Radiopharmaceutical Development

⁶⁸Ga-labeled derivatives show tumor uptake in glioblastoma xenografts (SUV = 2.4 at 60 min), leveraging the compound’s affinity for overexpressed matriptase in cancer vasculature .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume